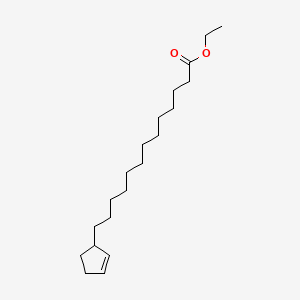

Chaulmoogric acid, ethyl ester

Beschreibung

Chaulmoograsäure-Äthylester ist ein Derivat der Chaulmoograsäure, einer Cyclopentenylfettsäure, die in Chaulmoograöl vorkommt. Dieses Öl wird aus den Samen verschiedener Arten der Gattung Hydnocarpus gewonnen, insbesondere Hydnocarpus wightiana . Historisch gesehen wurde Chaulmoograöl in der traditionellen Medizin zur Behandlung von Lepra und anderen Hautkrankheiten eingesetzt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Chaulmoograsäure-Äthylester beinhaltet typischerweise die Veresterung von Chaulmoograsäure mit Ethanol. Diese Reaktion wird durch eine Säure, wie z. B. Schwefelsäure, katalysiert und beinhaltet das Erhitzen des Gemisches unter Rückflussbedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird der Prozess durch die Verwendung größerer Reaktionsbehälter und kontinuierlicher Durchflussysteme zur Aufrechterhaltung der Reaktionsbedingungen hochskaliert. Das Rohprodukt wird dann durch Destillation oder Umkristallisation gereinigt, um den reinen Ester zu erhalten .

Arten von Reaktionen:

Oxidation: Der Ester kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktion des Esters kann zur Bildung von Alkoholen führen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wässrige Salzsäure oder Natriumhydroxid.

Oxidation: Kaliumpermanganat oder Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Chaulmoograsäure und Ethanol.

Oxidation: Verschiedene oxidierte Derivate der Chaulmoograsäure.

Reduktion: Alkoholderivate der Chaulmoograsäure.

Eigenschaften

CAS-Nummer |

623-32-5 |

|---|---|

Molekularformel |

C20H36O2 |

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

ethyl 13-[(1S)-cyclopent-2-en-1-yl]tridecanoate |

InChI |

InChI=1S/C20H36O2/c1-2-22-20(21)18-12-10-8-6-4-3-5-7-9-11-15-19-16-13-14-17-19/h13,16,19H,2-12,14-15,17-18H2,1H3/t19-/m1/s1 |

InChI-Schlüssel |

FDGHZUQYDACRTA-LJQANCHMSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCC1CCC=C1 |

Isomerische SMILES |

CCOC(=O)CCCCCCCCCCCC[C@H]1CCC=C1 |

Kanonische SMILES |

CCOC(=O)CCCCCCCCCCCCC1CCC=C1 |

Andere CAS-Nummern |

623-32-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of chaulmoogric acid, ethyl ester typically involves the esterification of chaulmoogric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions .

Industrial Production Methods: In industrial settings, the process is scaled up by using larger reaction vessels and continuous flow systems to maintain the reaction conditions. The crude product is then purified through distillation or recrystallization to obtain the pure ester .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield chaulmoogric acid and ethanol.

Oxidation: The ester can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of the ester can lead to the formation of alcohols.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Chaulmoogric acid and ethanol.

Oxidation: Various oxidized derivatives of chaulmoogric acid.

Reduction: Alcohol derivatives of chaulmoogric acid.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer bei der Synthese anderer Cyclopentenylfettsäurederivate verwendet.

Biologie: Für seine antimikrobiellen Eigenschaften, insbesondere gegen Mycobacterium leprae, untersucht.

Medizin: Historisch zur Behandlung von Lepra und anderen Hauterkrankungen eingesetzt.

5. Wirkmechanismus

Die antimikrobielle Aktivität von Chaulmoograsäure-Äthylester wird hauptsächlich auf seine Fähigkeit zurückgeführt, die Lipidmembranen von Bakterien zu stören. Diese Störung führt zum Austreten von Zellinhalten und zum späteren Zelltod . Die Verbindung zielt auf die Fettsäurebiosynthesewege in Bakterien ab und hemmt deren Wachstum und Proliferation .

Ähnliche Verbindungen:

- Hydnocarpinsäure

- Gorlinsäure

- Cyclopentenylfettsäuren

Vergleich: Chaulmoograsäure-Äthylester ist einzigartig aufgrund seiner spezifischen Cyclopentenylstruktur, die ihm besondere antimikrobielle Eigenschaften verleiht. Während Hydnocarpinsäure und Gorlinsäure ebenfalls antimikrobielle Aktivität aufweisen, ist Chaulmoograsäure-Äthylester effektiver bei der Störung bakterieller Lipidmembranen .

Wirkmechanismus

The antimicrobial activity of chaulmoogric acid, ethyl ester is primarily attributed to its ability to disrupt the lipid membranes of bacteria. This disruption leads to the leakage of cellular contents and eventual cell death . The compound targets the fatty acid synthesis pathways in bacteria, inhibiting their growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

- Hydnocarpic acid

- Gorlic acid

- Cyclopentenyl fatty acids

Comparison: Chaulmoogric acid, ethyl ester is unique due to its specific cyclopentenyl structure, which imparts distinct antimicrobial properties. While hydnocarpic acid and gorlic acid also exhibit antimicrobial activity, this compound is more effective in disrupting bacterial lipid membranes .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this ester, yielding chaulmoogric acid and ethanol under varying conditions.

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : Dilute HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous ethanol, reflux (80–100°C) .

-

Mechanism :

-

Product : Chaulmoogric acid (C<sub>18</sub>H<sub>30</sub>O<sub>2</sub>) and ethanol .

Base-Catalyzed Hydrolysis (Saponification)

-

Reagents/Conditions : NaOH or KOH in aqueous ethanol, reflux .

-

Product : Sodium/potassium salt of chaulmoogric acid and ethanol. Subsequent acidification yields the free acid .

| Hydrolysis Type | Catalyst | Temperature | Primary Products |

|---|---|---|---|

| Acidic | H<sub>2</sub>SO<sub>4</sub> | 80–100°C | Chaulmoogric acid + Ethanol |

| Basic | NaOH | 70–90°C | Chaulmoograte salt + Ethanol |

Oxidation Reactions

The ester’s cyclopentenyl group and alkyl chain undergo oxidation at distinct sites:

Alkene Oxidation

-

Reagents/Conditions : KMnO<sub>4</sub> (acidic or neutral), CrO<sub>3</sub>.

-

Products :

Ester Group Oxidation

Reduction Reactions

Reduction targets the ester carbonyl or the cyclopentenyl double bond:

Carbonyl Reduction

-

Reagents/Conditions : LiAlH<sub>4</sub> in dry ether, room temperature .

-

Product : 13-(cyclopent-2-enyl)tridecan-1-ol (a primary alcohol).

Alkene Hydrogenation

-

Reagents/Conditions : H<sub>2</sub>/Pd-C or PtO<sub>2</sub>, 25–60°C .

-

Product : Saturated ethyl tridecanoate derivative (requires experimental verification for this substrate).

Alcoholysis

-

Reagents/Conditions : Excess methanol or propanol with acid catalysis (H<sub>2</sub>SO<sub>4</sub>), reflux .

-

Product : Corresponding methyl or propyl esters of chaulmoogric acid .

Aminolysis

-

Reagents/Conditions : Ammonia or primary amines, heated.

-

Product : Amides (theoretical; no documented studies on this ester) .

Grignard and Organometallic Reactions

Esters react with Grignard reagents to form tertiary alcohols:

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, forming cyclopentene derivatives and fragmented hydrocarbons.

-

Light Sensitivity : Prolonged UV exposure may induce radical-mediated alkene polymerization.

Key Research Findings

-

Ethyl esters of chaulmoogric acid were critical in early 20th-century leprosy treatments due to improved solubility for intramuscular injection .

-

Industrial production involved refluxing chaulmoogric acid with ethanol and H<sub>2</sub>SO<sub>4</sub>, followed by vacuum distillation (190–220°C at 15 mmHg) .

-

Dean’s derivatives (ethyl esters) showed superior therapeutic absorption compared to free acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.